molecular formula C12H21NO2 B8662154 Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Cat. No.: B8662154
M. Wt: 211.30 g/mol
InChI Key: YZZKFFMWBSVJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)9-10-5-7-13(8-6-10)11-3-4-11/h10-11H,2-9H2,1H3

InChI Key

YZZKFFMWBSVJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (2.2 g) was added to a mixture of ethyl 4-piperidine acetate (2.0 g), (1-ethoxycyclopropoxy)trimethylsilane (6.1 g), acetic acid (6.7 mL), a molecular sieve 3A (2.0 g), MeOH (20 mL), and THF (20 mL) at room temperature, and the mixture was stirred at 65° C. for 6 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. After EtOAc was added to the residue, the mixture was stirred, and the insoluble material was separated by filtration. After water was added to the filtrate, potassium carbonate was added to alkalify the mixture. Extraction was performed on the mixture using EtOAc, and the extract was washed with a saturated aqueous NaHCO3 solution and saturated brine. The organic layer was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CHCl3:MeOH=100:0 to 95:5), whereby ethyl(1-cyclopropylpiperidin-4-yl)acetate (2.1 g) was obtained as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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